Pimodivir hydrochloride hemihydrate

Description

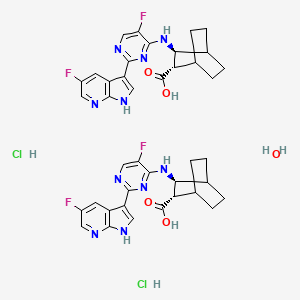

Structure

3D Structure of Parent

Properties

CAS No. |

1777721-70-6 |

|---|---|

Molecular Formula |

C40H42Cl2F4N10O5 |

Molecular Weight |

889.7 g/mol |

IUPAC Name |

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate;dihydrochloride |

InChI |

InChI=1S/2C20H19F2N5O2.2ClH.H2O/c2*21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;;;/h2*5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);2*1H;1H2/t2*9?,10?,15-,16-;;;/m00.../s1 |

InChI Key |

WPLSKBKDOCXXMO-KIHJVYKPSA-N |

SMILES |

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |

Isomeric SMILES |

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |

Canonical SMILES |

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pimodivir HCl; Pimodivir hydrochloride; Pimodivir hydrochloride hemihydrate; |

Origin of Product |

United States |

Foundational & Exploratory

Pimodivir Hydrochloride Hemihydrate: Discovery, Mechanistic Biology, and Advanced Synthesis

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Pimodivir (formerly VX-787 or JNJ-63623872) represents a paradigm shift in antiviral therapeutics, specifically targeting the Influenza A virus. Unlike traditional neuraminidase inhibitors, pimodivir acts upstream in the viral lifecycle by inhibiting the RNA-dependent RNA polymerase (RdRp) complex[1]. This whitepaper provides an in-depth analysis of pimodivir’s discovery, its mechanism of action, and the highly controlled synthetic pathways required to produce its stable active pharmaceutical ingredient (API) form: pimodivir hydrochloride hemihydrate[2].

Target Biology and Mechanism of Action (The "Why")

Influenza A virus (IAV) relies on a conserved RdRp complex—comprising PB1, PB2, and PA subunits—to replicate its genome[3]. Because the virus cannot synthesize its own mRNA caps, it must steal them from the host cell in a process known as "cap-snatching."

The PB2 subunit binds to the 5'-m7G cap of host cellular pre-mRNAs, allowing the PA endonuclease subunit to cleave the host RNA. This cleaved sequence serves as a primer for viral mRNA transcription[3]. Pimodivir is a non-nucleoside inhibitor that competitively binds to the cap-binding domain of the PB2 subunit with high affinity ( KD = 24 nM)[4]. By occupying this pocket, pimodivir physically blocks the virus from hijacking host transcription machinery, neutralizing viral replication at its inception (1)[1].

Mechanism of Action: Pimodivir blocking the PB2 cap-snatching process in Influenza A.

Discovery and Hit-to-Lead Optimization

The discovery of pimodivir was spearheaded by Vertex Pharmaceuticals using a phenotypic screening approach. Researchers utilized a cytopathic effect (CPE) cell protection assay in Madin-Darby Canine Kidney (MDCK) cells to identify compounds that prevented viral-induced cell death[3].

The initial hit was an azaindole derivative. Through rigorous structure-activity relationship (SAR) optimization, the azaindole core was fused with a pyrimidine ring and a bridged bicyclo[2.2.2]octane system.

-

Causality of Design : The azaindole moiety was specifically engineered to mimic the natural m7G cap, forming critical hydrogen bonds within the PB2 binding pocket. The bulky bicyclo[2.2.2]octane system was introduced to enhance metabolic stability against cytochrome P450 enzymes and improve oral bioavailability (3)[3].

Table 1: Pharmacological and Physicochemical Properties

| Parameter | Value | Reference |

| Target | Influenza A PB2 Subunit (Cap-binding) | [1] |

| Binding Affinity ( KD ) | 24 nM | [4] |

| Antiviral Activity ( EC50 ) | 1.6 nM (CPE Assay) | [4] |

| Chemical Formula | C40H42Cl2F4N10O5 (Hemihydrate dimer) | [2] |

| Molecular Weight | 889.7 g/mol | [2] |

Chemical Synthesis of Pimodivir API (The "How")

The synthesis of the pimodivir API requires precise stereochemical control. The foundational route relies on a Curtius rearrangement to construct the core geometry and a Suzuki-Miyaura cross-coupling to unite the primary pharmacophores[5].

Protocol 1: Synthesis of the Azaindole-Pyrimidine Precursor

Step 1: Curtius Rearrangement

-

Procedure : 2-chloro-5-fluoronicotinic acid is reacted with diphenylphosphoryl azide (DPPA) and triethylamine ( Et3N ) in toluene at 90 °C[5].

-

Causality : DPPA safely converts the carboxylic acid to an acyl azide. Heating induces the Curtius rearrangement, extruding nitrogen gas to form a reactive isocyanate intermediate. This isocyanate undergoes intramolecular cyclization to establish the azaindole functional group. This choice deliberately avoids the use of highly toxic phosgene gas while ensuring high atom economy.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Procedure : The azaindole intermediate is coupled to a halogenated pyrimidine-bicyclo[2.2.2]octane fragment using Pd2(dba)3 (0.025 equiv) as the catalyst, X-Phos (0.12 equiv) as the ligand, and K3PO4 as the base in a MeTHF- H2O (5:1) solvent system at 115 °C for 3 hours[5].

-

Causality : The Suzuki-Miyaura reaction is selected for its high functional group tolerance. X-Phos, a bulky and electron-rich Buchwald ligand, is critical here; it facilitates the challenging oxidative addition of the aryl halide and accelerates reductive elimination, ensuring high yields (>95%) while suppressing unwanted homocoupling byproducts[5].

Step 3: Chiral Resolution

-

Procedure : The coupled product is obtained as a racemate. Supercritical Fluid Chromatography (SFC) is employed to isolate the active (S,S)-enantiomer[5].

-

Validation Check : Chiral purity must be confirmed via analytical SFC (target e.e. > 99%). Cross-coupling completion is monitored by HPLC-MS to ensure the absence of the unreacted pyrimidine halide.

Step-by-step synthetic workflow for Pimodivir hydrochloride hemihydrate.

Salt Selection and Crystallization: Pimodivir Hydrochloride Hemihydrate

The free base of pimodivir exhibits physicochemical limitations regarding aqueous solubility. To optimize its pharmacokinetic profile for oral administration, the API is converted into its hydrochloride hemihydrate form (2)[2].

Protocol 2: Isothermal Reactive Crystallization

-

Protonation : Dissolve the enantiopure pimodivir free base in a solvent mixture of acetonitrile and dioxane. Introduce Hydrochloric acid (6.0 equiv) to the system at 65–70 °C[5].

-

Hydrate Formation : Maintain the system at an elevated temperature to ensure complete protonation of the basic pyrimidine/azaindole nitrogens. A controlled stoichiometric amount of water in the solvent matrix is critical for hydrate formation.

-

Isolation : Slowly cool the solution to induce supersaturation. Filter, wash, and dry the resulting precipitate under vacuum to yield pimodivir hydrochloride hemihydrate.

-

Causality : The specific formation of the hemihydrate creates a thermodynamic sink. The resulting crystalline lattice contains a stoichiometric ratio of 2 API molecules : 2 HCl molecules : 1 H2O molecule ( C40H42Cl2F4N10O5 )[2]. Incorporating water directly into the crystal lattice during manufacturing prevents the API from absorbing fluctuating amounts of ambient moisture during storage, ensuring shelf-life stability.

-

Validation Check : The solid-state form must be validated using X-ray Powder Diffraction (XRPD) to confirm the unique crystalline lattice of the hemihydrate. Karl Fischer titration is used to verify the exact stoichiometric water content.

Conclusion

Pimodivir hydrochloride hemihydrate represents a triumph of rational drug design and synthetic optimization. By targeting the PB2 cap-snatching mechanism, it bypasses the resistance pathways common to neuraminidase inhibitors. The synthetic workflow—highlighted by a high-yielding Curtius rearrangement, a robust Suzuki-Miyaura coupling, and a thermodynamically driven reactive crystallization—ensures the scalable production of a highly stable and bioavailable API.

References

-

Synthesis of VX-787. J. Med. Chem. / SYNFACTS. 5

-

Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. MDPI. 1

-

Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. ACS Publications.3

-

Pimodivir Hydrochloride | CID 121488178. PubChem. 2

-

Pimodivir HCl | CAS#1777721-70-6. MedKoo. 4

Sources

Pimodivir hydrochloride hemihydrate CAS number 1777721-70-6

Title: Pimodivir Hydrochloride Hemihydrate (CAS 1777721-70-6): Mechanistic Insights, Resistance Profiling, and In Vitro Assay Methodologies

Executive Summary

Pimodivir (also known as VX-787 or JNJ-872) is a highly potent, first-in-class non-nucleoside inhibitor of the influenza A virus (1)[1]. Specifically developed to target the polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp) complex, pimodivir disrupts the essential "cap-snatching" mechanism required for viral transcription (2)[2]. The hydrochloride hemihydrate salt form (CAS 1777721-70-6) provides improved physicochemical stability for formulation and in vitro handling (3)[3]. This whitepaper synthesizes the structural biology, resistance landscape, and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Chemical Profile and Structural Biology

Understanding the exact chemical nature of the compound is critical for accurate molarity calculations and solvent selection during in vitro assays.

-

Chemical Name: (2S,3S)-3-((5-Fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride hemihydrate (4)[4].

Mechanism of Action: Inhibition of Cap-Snatching

Influenza viruses lack the intrinsic cellular machinery to cap their own messenger RNAs (mRNAs), a structural prerequisite for translation by host ribosomes. To circumvent this, the virus employs a "cap-snatching" strategy (6)[6].

-

Host Cap Recognition: The PB2 subunit binds to the 5' 7-methylguanosine (m7G) cap of host pre-mRNAs (2)[2].

-

Endonucleolytic Cleavage: The PA subunit cleaves the host RNA 10–13 nucleotides downstream of the cap (2)[2].

-

Viral Transcription: The PB1 subunit utilizes this capped fragment as a primer to synthesize complementary viral mRNA (6)[6].

Pimodivir acts as a structural mimic of the m7G cap. It occupies the central cap-binding domain of PB2, forming critical hydrogen bonds with residues E361 and K376, while its azaindole ring is sandwiched between H357 and F404 (2)[2]. By competitively blocking this pocket with a dissociation constant ( KD ) of 24 nM (5)[5], pimodivir selectively halts viral transcription without interfering with host cellular gene expression (7)[7].

Mechanism of Action: Pimodivir blocking the PB2 cap-binding domain during influenza transcription.

In Vitro Efficacy and Resistance Landscape

Pimodivir exhibits exceptional potency against a broad panel of influenza A strains, including pandemic H1N1, avian H5N1, and strains resistant to neuraminidase inhibitors (NAIs) or adamantanes (8)[8].

Table 1: Pharmacological Profile and Efficacy Metrics

| Parameter | Value / Range | Target / Strain | Reference |

| Binding Affinity ( KD ) | 24 nM | PB2 Cap-Binding Domain | [5] |

| EC50 (CPE Assay) | 1.6 nM | Influenza A (General) | [1] |

| EC50 Range | 0.13 – 3.2 nM | Diverse Influenza A strains | [7] |

| CC50 (Cytotoxicity) | > 1 μ M | MDCK / Macrophages | [7] |

| Selectivity Index (SI) | > 125 | A(H1N1) | [7] |

The Resistance Landscape: Because pimodivir targets a highly specific binding pocket, it is susceptible to point mutations in the PB2 domain (9)[9]. Clinical and in vitro passaging studies have identified specific PB2 substitutions that confer reduced susceptibility. Mutations such as S324C, S324R, and N510K can reduce susceptibility by 27- to 317-fold (8)[8]. Furthermore, a rare H357N substitution in avian strains significantly alters the binding pocket, leading to >100-fold resistance (8)[8]. To combat resistance, synergistic combinations of pimodivir with NAIs (e.g., oseltamivir) or host-directed therapies (e.g., epinephrine bitartrate) have been validated to boost PB2 cap affinity and suppress viral replication (10)[10].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate causality into every experimental choice.

Protocol A: Pimodivir Stock Preparation and Solubilization

Rationale: Pimodivir is highly hygroscopic, and moisture significantly impacts its solubility in DMSO. Improper solubilization leads to compound precipitation in aqueous assay media, artificially lowering the observed potency (7)[7].

-

Solvent Selection: Utilize newly opened, anhydrous DMSO to prevent water absorption (7)[7].

-

Dissolution: Weigh 5 mg of Pimodivir hydrochloride hemihydrate and add 1.12 mL of DMSO to achieve a ~5 mM stock.

-

Thermal & Mechanical Agitation: Subject the mixture to ultrasonic water bath sonication and gentle heating (up to 60°C) until a completely clear solution is formed (7)[7].

-

Working Solution Formulation: For in vivo or complex in vitro assays requiring a 1 mL working solution (2.5 mg/mL), combine 100 μ L of the DMSO stock (at 25.0 mg/mL) with 400 μ L PEG300. Mix thoroughly, add 50 μ L Tween-80, mix again, and finally add 450 μ L saline. This step-wise addition prevents the compound from crashing out of solution (7)[7].

Protocol B: Cytopathic Effect (CPE) Inhibition Assay

Rationale: The CPE assay provides a phenotypic readout of viral replication by measuring host cell viability. TPCK-treated trypsin is mandatory in the culture media to cleave the viral hemagglutinin (HA0 to HA1/HA2), enabling multi-cycle viral replication in vitro (8)[8].

-

Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells at a density of 2×104 cells/well in a black, transparent-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 (10)[10].

-

Viral Infection: Wash cells with PBS and infect with the target Influenza A strain at a Multiplicity of Infection (MOI) of 0.01 in assay media containing 1 μ g/mL TPCK-trypsin (8)[8].

-

Compound Treatment: Immediately add serially diluted Pimodivir (ranging from 19.5 nM to 1250 nM) to the infected wells. Ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced cytotoxicity (10)[10].

-

Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo (or equivalent luminescent viability reagent) according to the manufacturer's protocol. Measure luminescence using a multimode microplate reader (10)[10].

-

Data Analysis: Calculate the EC50 using a 4-parameter logistic non-linear regression model. A self-validating control must include an uninfected, vehicle-treated well (100% viability) and an infected, vehicle-treated well (0% viability baseline) (5)[5].

In Vitro CPE Assay Workflow: Standardized self-validating protocol for Pimodivir efficacy testing.

References

-

MedChemExpress. "Pimodivir (VX-787) | Influenza A Inhibitor". 7

-

Oxford Academic. "New Developments in Influenza Polymerase Inhibitors". 6

-

ResearchGate. "Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir". 8

-

NIH PMC. "Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance". 2

-

PubChem. "Pimodivir Hydrochloride | CID 121488178". 3

-

NIH PMC. "Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost". 10

-

NIH PMC. "Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir". 9

-

MedKoo. "Pimodivir HCl | CAS#1777721-70-6". 5

-

Benchchem. "Pimodivir's Dose-Response Profile in Influenza-Infected Cells". 11

-

New Drug Approvals. "PIMODIVIR, VX 787". 1

-

GSRS. "PIMODIVIR HYDROCHLORIDE". 4

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation and Mechanistic Profiling of Pimodivir Hydrochloride Hemihydrate: A Technical Guide

Executive Summary

Pimodivir (formerly known as VX-787 or JNJ-872) represents a first-in-class, non-nucleoside inhibitor designed to target the polymerase basic protein 2 (PB2) subunit of the influenza A virus[1]. While the free base form of pimodivir demonstrates potent in vitro efficacy, its clinical viability relies heavily on its solid-state chemistry. Formulating the active pharmaceutical ingredient (API) as a hydrochloride hemihydrate—specifically, a 2:2:1 stoichiometric ratio of API to hydrochloric acid to water—resolves critical pharmacokinetic bottlenecks, including aqueous solubility and polymorphic stability[2][3].

As a Senior Application Scientist, understanding the causality behind these structural and formulation choices is critical for downstream drug development and resistance profiling.

Physicochemical Profiling and Structural Identity

The chemical structure of pimodivir is characterized by a unique bicyclo[2.2.2]octane core linked to a pyrimidine and a 7-azaindole (pyrrolo[2,3-b]pyridine) moiety. The stereochemistry is strictly defined at the (2S, 3S) positions of the bicyclo-octane ring, which is essential for its precise spatial fit within the target binding pocket[3].

Table 1: Physicochemical Properties of Pimodivir Hydrochloride Hemihydrate

| Property | Value |

| IUPAC Name | (2S,3S)-3-{[5-Fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino}bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride hemihydrate |

| Molecular Formula | 2(C20H19F2N5O2)⋅2HCl⋅H2O |

| Molecular Weight | 889.7 g/mol (Hemihydrate Complex) |

| CAS Registry Number | 1777721-70-6 |

| Stereocenters | 4 defined centers (Absolute: 2S, 3S) |

| Target Subunit | Influenza A RNA-dependent RNA polymerase (PB2) |

Mechanism of Action: PB2 Cap-Snatching Inhibition

Influenza A relies on a "cap-snatching" mechanism to initiate viral mRNA transcription. The PB2 subunit binds to the 5′-terminal 7-methylguanosine (m7G) cap of host mRNA, which is subsequently cleaved by the PA subunit to serve as a primer for viral replication[4]. Pimodivir acts as a competitive inhibitor at the PB2 cap-binding domain.

The Causality of Binding: The azaindole ring of pimodivir is sandwiched between host residues H357 and F404 via π−π stacking, while the pyrimidine ring interacts with F323. Furthermore, critical hydrogen bonds are formed with E361 and K376[4]. This high-affinity interaction displaces the host mRNA cap, effectively halting viral replication at the transcription stage[1][4].

Fig 1. Mechanism of Pimodivir inhibiting the PB2 cap-snatching pathway in Influenza A.

Synthesis and Crystallization Workflow

To achieve the hydrochloride hemihydrate form, the crystallization protocol must be tightly controlled. The causality behind this specific salt/hydrate selection lies in the API's intrinsic basicity and hygroscopicity. The free base exhibits poor aqueous solubility, limiting oral absorption. By introducing HCl, the basic nitrogens on the pyrimidine/azaindole rings are protonated. The controlled introduction of water allows the formation of a hemihydrate lattice, where one water molecule bridges two protonated API molecules and their chloride counterions, creating a thermodynamically stable crystal that resists polymorphic transformation under varying humidity.

Protocol 1: Self-Validating Crystallization of Pimodivir Hydrochloride Hemihydrate

-

Dissolution: Dissolve synthesized pimodivir free base in a polar aprotic solvent (e.g., THF or N-Methyl-2-pyrrolidone) under an inert argon atmosphere to prevent oxidative degradation[1].

-

Acidification: Slowly titrate 1.05 molar equivalents of aqueous hydrochloric acid (HCl) into the solution at 25°C. Validation Check: Monitor the pH shift to ensure complete protonation of the target basic centers without degrading the bicyclo-octane carboxylic acid moiety.

-

Hydration and Nucleation: Introduce a controlled volume of anti-solvent (e.g., MTBE or hexane) alongside a stoichiometric amount of water to force the 2:2:1 (API:HCl:H2O) co-precipitation[1][3].

-

Annealing: Heat the slurry to 48°C–53°C for 23 hours to dissolve metastable amorphous aggregates, then cool slowly to 18°C to promote the growth of the thermodynamically favored hemihydrate crystal lattice[1].

-

Isolation: Filter the resulting white solid, wash with a non-polar solvent (hexane) to remove organic impurities, and dry under a nitrogen stream[1].

Fig 2. Self-validating workflow for the synthesis and characterization of Pimodivir hemihydrate.

Analytical Characterization Protocol

A robust, self-validating analytical workflow is required to confirm the structural integrity, stereochemistry, and hydration state of the isolated compound.

Protocol 2: Multi-Dimensional Structural Validation

-

High-Resolution Mass Spectrometry (HRMS):

-

Procedure: Subject the sample to Electrospray Ionization (ESI-MS).

-

Causality: Confirms the exact mass of the active moiety. The free base should yield an [M+H]+ peak at m/z 400.14 to 400.15[1].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Procedure: Perform 1H and 13C NMR in DMSO-d6 or MeOD.

-

Causality: Validates the (2S, 3S) endo/exo stereochemistry. Key diagnostic peaks include the pyrimidine and azaindole protons (e.g., doublets at δ 8.82 and δ 8.39 ppm) and the distinct multiplet of the bicyclo[2.2.2]octane ring[1].

-

-

X-Ray Powder Diffraction (XRPD) & Karl Fischer Titration:

-

Procedure: Analyze the crystalline powder via XRPD and quantify water content via Karl Fischer.

-

Causality: XRPD provides a unique diffractogram fingerprint for the hemihydrate lattice, differentiating it from anhydrous or amorphous forms[3]. Karl Fischer titration self-validates the XRPD data by confirming the exact water content corresponding to the 2:2:1 stoichiometry.

-

-

Isothermal Titration Calorimetry (ITC):

-

Procedure: Titrate the solubilized API against the purified PB2 cap-binding domain.

-

Causality: Ensures the formulated API retains its biological conformation. A validated batch will exhibit a dissociation constant ( KD ) of approximately 24 nM[1].

-

Pharmacokinetic and Virological Profile

Pimodivir exhibits exceptional potency against diverse influenza A strains, including those resistant to neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers[1][4]. However, its highly specific binding modality makes it susceptible to viral point mutations in the PB2 domain.

Table 2: Binding Affinity and Resistance Profile

| Parameter | Value / Implication |

| Binding Affinity ( KD ) | 24 nM (ITC)[1] |

| Cellular Efficacy ( EC50 ) | 1.6 nM (Cytopathic effect assay)[1] |

| Cytotoxicity ( CC50 ) | >200 μ M (High therapeutic index)[5] |

| Key Resistance Mutations | F404Y, M431I, H357N[6] |

| Mutation Mechanism | Steric hindrance or loss of π−π stacking interactions within the cap-binding pocket, reducing binding affinity[6][7]. |

References

- PIMODIVIR, VX 787 | New Drug Approvals newdrugapprovals.org

- Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem nih.gov

- PIMODIVIR HYDROCHLORIDE - gsrs nih.gov

- Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC - NIH nih.gov

- Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC nih.gov

- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - MDPI mdpi.com

- Thermodynamic analyses of pimodivir binding to mutant PB2 cap-binding...

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]

Analytical and Mechanistic Profiling of Pimodivir Hydrochloride Hemihydrate: A Technical Whitepaper

Target Audience: Analytical Chemists, Structural Biologists, and Antiviral Drug Development Professionals

Executive Summary

The development of non-nucleoside inhibitors targeting the influenza A virus polymerase complex represents a critical frontier in antiviral therapeutics. Pimodivir (formerly VX-787 or JNJ-872) is a first-in-class, orally bioavailable inhibitor that specifically targets the polymerase basic protein 2 (PB2) subunit[1]. While the active moiety drives the pharmacological efficacy, the drug is formulated as Pimodivir hydrochloride hemihydrate to optimize solid-state stability, aqueous solubility, and pharmacokinetic predictability[2].

This technical guide provides an in-depth analysis of the physicochemical properties, exact molecular weight calculations, and structural characterization of Pimodivir hydrochloride hemihydrate, alongside self-validating analytical protocols for its laboratory evaluation.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the stoichiometry of the active pharmaceutical ingredient (API) is critical for accurate dosing, formulation, and analytical quantification. Pimodivir is formulated as a hydrochloride hemihydrate salt, meaning that for every two molecules of the Pimodivir free base, there are two hydrochloric acid molecules and one water molecule integrated into the crystal lattice[2][3].

Stoichiometric Breakdown

-

Active Moiety (Free Base): C20H19F2N5O2

-

Salt/Solvate Form: 2(C20H19F2N5O2)⋅2HCl⋅H2O

The transition from the free base to the hydrochloride hemihydrate significantly alters the molecular weight (MW) and exact mass, which must be accounted for during mass spectrometry (MS) calibration and high-performance liquid chromatography (HPLC) standard preparation.

Quantitative Data Summary

The following table summarizes the key physicochemical differences between the free base and the formulated salt[3][4][5]:

| Property | Pimodivir (Free Base) | Pimodivir Hydrochloride Hemihydrate |

| CAS Registry Number | 1629869-44-8 | 1777721-70-6 |

| Chemical Formula | C20H19F2N5O2 | C40H42Cl2F4N10O5 |

| Molecular Weight | 399.4 g/mol | 889.73 g/mol |

| Monoisotopic Exact Mass | 399.1506 Da | 888.2653 Da |

| Hydrogen Bond Donors | 3 | 8 (Includes H2O and HCl contributions) |

| Hydrogen Bond Acceptors | 5 | 11 |

Causality Insight: The selection of the hydrochloride hemihydrate form over the anhydrous free base is driven by the basicity of the azaindole and pyrimidine nitrogen atoms. Protonation by HCl enhances the compound's dissolution rate in the acidic environment of the stomach, while the incorporation of water (hemihydrate) into the crystal lattice lowers the hygroscopicity of the powder, preventing unpredictable weight fluctuations during manufacturing and storage.

Mechanism of Action: PB2 Cap-Snatching Inhibition

The influenza A virus relies on a "cap-snatching" mechanism to initiate viral mRNA transcription. The viral RNA-dependent RNA polymerase (RdRp) complex consists of three subunits: PB1, PB2, and PA[1].

Pimodivir acts as a competitive inhibitor at the 7-methylguanosine ( m7GTP ) cap-binding site of the PB2 subunit. Structural and thermodynamic analyses reveal that Pimodivir binds this domain with high affinity ( KD=24 nM)[6]. The azaindole ring of Pimodivir is sandwiched via π−π stacking between residues H357 and F404, while the pyrimidine ring interacts with F323. Furthermore, it forms critical hydrogen bonds with E361 and K376[1][7]. By occupying this pocket, Pimodivir prevents the viral polymerase from hijacking host mRNA caps, thereby halting viral replication.

Pimodivir-mediated inhibition of the Influenza A PB2 cap-snatching transcription pathway.

Experimental Protocols for Analytical Characterization

To ensure the scientific integrity of Pimodivir hydrochloride hemihydrate batches, laboratories must employ self-validating protocols. The following methodologies detail the exact workflows for verifying the molecular weight and binding kinetics, explaining the why behind each step.

Protocol 1: Molecular Weight Validation via LC-HRMS (High-Resolution Mass Spectrometry)

Objective: To confirm the monoisotopic mass of the active moiety (399.1506 Da) and validate the dissociation of the hemihydrate salt complex in solution.

-

Sample Preparation:

-

Action: Dissolve 1.0 mg of Pimodivir hydrochloride hemihydrate in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

-

Causality: The polar protic solvent mixture completely dissociates the HCl and water molecules from the crystal lattice. The 0.1% formic acid provides an excess of protons, ensuring the basic nitrogens of the azaindole ring are fully ionized for positive electrospray ionization (ESI+).

-

-

Chromatographic Separation:

-

Action: Inject 2 μL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm ). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Causality: The C18 stationary phase retains the hydrophobic bicyclo[2.2.2]octane core of Pimodivir. The gradient ensures sharp peak elution, separating the API from any potential synthesis impurities (e.g., des-fluoro degradants).

-

-

Mass Spectrometry Detection:

-

Action: Operate the HRMS (TOF or Orbitrap) in ESI+ mode. Scan range: 100–1000 m/z.

-

Causality: Because the salt complex dissociates in solution, the mass spectrometer will not detect the 889.73 g/mol complex. Instead, the primary signal will be the protonated free base [M+H]+ at m/z 400.1585 . The presence of the chloride ion can be orthogonally verified by switching to ESI- mode to detect Cl− at m/z 34.9688.

-

Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Objective: To confirm the biological activity of the synthesized batch by measuring its binding affinity ( KD ) to recombinant PB2 cap-binding domain[6].

-

Protein Preparation:

-

Action: Express and purify the PB2 cap-binding domain (residues 318–483) in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM TCEP.

-

Causality: TCEP is crucial to maintain reducing conditions, preventing the formation of artificial disulfide bonds that could alter the conformation of the cap-binding pocket.

-

-

Ligand Preparation:

-

Action: Prepare a 200 μM solution of Pimodivir hydrochloride hemihydrate in the exact same buffer used for the protein.

-

Causality: Buffer matching is a self-validating necessity in ITC. Even minor mismatches in pH or salt concentration will generate massive heat of dilution artifacts, masking the true heat of binding.

-

-

Titration Execution:

-

Action: Load the protein (20 μM ) into the sample cell and the Pimodivir solution into the syringe. Perform 20 injections of 2 μL at 25∘C .

-

Causality: As Pimodivir binds the PB2 domain, heat is released (exothermic reaction). The area under each injection peak is integrated to yield the enthalpy ( ΔH ). Curve fitting to a one-site binding model should yield a KD of approximately 24 nM, validating the structural integrity and functional efficacy of the API[6].

-

References

-

PubChem. "Pimodivir Hydrochloride | C40H42Cl2F4N10O5 - PubChem" National Institutes of Health. Available at:[Link]

-

Global Substance Registration System (GSRS). "PIMODIVIR HYDROCHLORIDE" National Institutes of Health. Available at:[Link]

-

PubChem. "Pimodivir | C20H19F2N5O2 - PubChem" National Institutes of Health. Available at:[Link]

-

National Institutes of Health (PMC). "Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance". Available at:[Link]

-

National Institutes of Health (PMC). "Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir". Available at:[Link]

Sources

- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Pimodivir | C20H19F2N5O2 | CID 67286591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties and Solid-State Characterization of Pimodivir Hydrochloride Hemihydrate: A Technical Guide

Executive Summary

Pimodivir (developmental codes VX-787, JNJ-872, and JNJ-63623872) is a potent, orally bioavailable, first-in-class inhibitor of the influenza A virus[1]. Unlike traditional neuraminidase inhibitors, Pimodivir targets the PB2 subunit of the viral RNA-dependent RNA polymerase (RdRp) complex, effectively neutralizing the virus's ability to hijack host mRNA[2].

For advanced pharmaceutical development, optimizing the solid-state properties of the active pharmaceutical ingredient (API) was paramount. The formulation of Pimodivir as a hydrochloride hemihydrate salt (Form A) resolved critical challenges in aqueous solubility, thermodynamic stability, and manufacturability[3]. This whitepaper provides an in-depth analysis of the molecule's physicochemical properties, structural rationale, and the validated methodologies required for its synthesis and polymorphic characterization.

Structural Rationale and Molecular Characteristics

At the heart of Pimodivir’s efficacy is a highly optimized 7-azaindole core [4]. The strategic incorporation of the nitrogen atom within the azaindole ring serves a dual purpose in drug design:

-

Pharmacodynamic Enhancement: The azaindole nitrogen acts as a critical hydrogen-bond acceptor. It mimics the binding pattern of natural purines, allowing the molecule to anchor deeply within the cap-binding pocket of the PB2 subunit[4].

-

Physicochemical Optimization: Compared to a standard indole, the 7-azaindole motif significantly alters the electron density of the ring system. This lowers the overall lipophilicity (LogP) and enhances aqueous solubility, which is a critical prerequisite for achieving high oral bioavailability[4].

Physicochemical Profile

To standardize the handling and formulation of Pimodivir, the hydrochloride hemihydrate form was selected. The inclusion of a stoichiometric half-equivalent of water (hemihydrate) stabilizes the crystal lattice, rendering the API non-hygroscopic under standard ambient conditions and preventing polymorphic shifts during long-term storage.

Table 1: Physicochemical and Pharmacological Properties of Pimodivir HCl Hemihydrate

| Property | Value |

| Compound Name | Pimodivir hydrochloride hemihydrate |

| CAS Registry Number | 1777721-70-6[5] |

| Molecular Formula | C₄₀H₄₂Cl₂F₄N₁₀O₅ (Dimeric representation)[5] |

| Molecular Weight | 889.73 g/mol [2] |

| Primary Target | Influenza A viral polymerase PB2 subunit[2] |

| Target Binding Affinity ( KD ) | 24 nM (via Isothermal Titration Calorimetry)[2] |

| Cellular Efficacy ( EC50 ) | 1.6 nM[2] |

| Solid-State Form | Form A (Crystalline Hemihydrate)[3] |

| Key PXRD Peaks (2θ) | 5.2°, 7.4°, 10.5°, 18.9° (± 0.2°)[3] |

Mechanism of Action: PB2 Cap-Snatching Inhibition

Influenza A relies on host cellular machinery to transcribe its viral RNA. The viral PB2 subunit binds to the 5'-cap of host mRNA, which is then cleaved ("snatched") by the PA endonuclease subunit to serve as a primer for viral transcription[1]. Pimodivir competitively binds to the cap-binding domain of PB2 with a dissociation constant ( KD ) of 24 nM, effectively halting viral replication at the transcription stage[2].

Mechanism of Pimodivir inhibiting influenza PB2 cap-snatching and viral replication.

Solid-State Chemistry: Polymorph Form A

Polymorphism plays a critical role in the bioavailability, dissolution rate, and shelf-life of active pharmaceutical ingredients. Pimodivir hydrochloride hemihydrate exists in a thermodynamically stable crystalline state designated as Form A [3].

-

Crystallographic Signatures: Form A is uniquely identified by its powder X-ray diffraction (PXRD) pattern, exhibiting distinct high-intensity peaks at 5.2°, 7.4°, 10.5°, and 18.9° (2θ ± 0.2°)[3].

-

Thermodynamic Stability: The hemihydrate lattice is structurally reinforced by a complex hydrogen-bonding network between the incorporated water molecules, the chloride counterions, and the protonated azaindole core. This prevents the API from absorbing ambient moisture and converting into higher-order hydrates.

Experimental Protocol: Isothermal Reactive Crystallization

The isolation of Form A requires precise control over thermodynamic parameters. Traditional cooling crystallization often yields an unpredictable mixture of amorphous and anhydrous forms due to rapid kinetic precipitation. Therefore, an isothermal reactive crystallization approach is employed, utilizing acid-base chemistry to drive supersaturation under strict water-activity constraints[3].

Methodology: Synthesis and Validation of Form A

Step 1: Solvent System Calibration

-

Action: Suspend Pimodivir free base in a mixed organic-aqueous solvent system (e.g., ethanol/water) adjusted to a specific water activity ( aw ) between 0.05 and 0.85[3].

-

Causality: The stoichiometric ratio of the hemihydrate requires a specific thermodynamic water activity to drive the formation of the hydrate over the anhydrous form. If aw is too low, the anhydrous form precipitates; if too high, dissolution issues or higher-order hydrates occur.

Step 2: Isothermal Acidification

-

Action: Maintain the reactor at a constant temperature (e.g., 20–25°C) and add 1.05 molar equivalents of concentrated HCl dropwise.

-

Causality: Isothermal conditions prevent thermally-induced polymorphic transitions. The addition of HCl protonates the basic nitrogen of the azaindole/pyrimidine core, forming the salt. The sudden decrease in solubility of the protonated species generates the required supersaturation driving force.

Step 3: Polymorph-Directed Seeding

-

Action: Introduce 1–2% w/w of pre-characterized Form A seed crystals into the supersaturated solution.

-

Causality: Seeding bypasses the primary nucleation energy barrier, directing the crystallization exclusively toward the desired Form A polymorph and preventing the spontaneous formation of metastable phases.

Step 4: Aging and Controlled Isolation

-

Action: Agitate the suspension for 4–6 hours to allow crystal growth, filter the slurry, and dry the filter cake under controlled ambient humidity (e.g., 30–40% RH).

-

Causality: Sufficient aging ensures complete Ostwald ripening, yielding larger, more filterable crystals. Controlled humidity drying removes residual organic solvent without stripping the structurally integral hemihydrate water from the crystal lattice.

Step 5: Analytical Validation (Self-Validating System)

-

Action: Analyze the dried batch using PXRD and Karl Fischer (KF) titration.

-

Causality: The protocol validates itself by confirming the presence of the 5.2°, 7.4°, 10.5°, and 18.9° 2θ peaks (confirming Form A)[3] and a KF water content of approximately 2% w/w (confirming the 0.5 molar equivalent of water).

Isothermal reactive crystallization workflow for Pimodivir hydrochloride hemihydrate.

References

- Source: nih.

- Source: medkoo.

- Source: nih.

- Source: newdrugapprovals.

- Source: google.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. medkoo.com [medkoo.com]

- 3. ES2741444T3 - Inhibitors of influenza virus replication - Google Patents [patents.google.com]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pimodivir hydrochloride hemihydrate solubility and stability

The development of robust antiviral therapeutics requires not only potent pharmacological activity but also meticulous solid-state engineering to ensure consistent bioavailability and shelf-life. Pimodivir (formerly VX-787 or JNJ-63623872) is a first-in-class, orally bioavailable inhibitor of the influenza A virus polymerase complex[1]. While its clinical efficacy is driven by its unique mechanism of action, its successful formulation relies heavily on the physicochemical properties of its solid state.

This technical guide provides an in-depth analysis of the solubility, thermodynamic stability, and crystallization methodologies for Pimodivir hydrochloride hemihydrate (Form A) , the optimized active pharmaceutical ingredient (API) form designed for clinical administration.

Mechanistic Grounding: The PB2 Cap-Snatching Pathway

To understand the clinical value of Pimodivir, one must first examine its target. The influenza A virus relies on a highly conserved RNA-dependent RNA polymerase (RdRp) complex consisting of three subunits: PB1, PB2, and PA[2]. Viral transcription is initiated via a "cap-snatching" mechanism, wherein the PB2 subunit binds to the 5′-terminal 7-methylguanosine (m7G) cap of host cellular mRNA[2].

Pimodivir acts as a competitive inhibitor by occupying the central cap-binding domain of the PB2 subunit. It forms critical hydrogen bonds with residues E361 and K376, while its azaindole ring is sandwiched between H357 and F404[2]. By blocking this domain, Pimodivir prevents the PA endonuclease from cleaving the host primer, thereby halting viral mRNA synthesis and subsequent replication[2].

Viral PB2 cap-snatching mechanism and competitive inhibition by Pimodivir.

Solid-State Chemistry: Rationale for the Hydrochloride Hemihydrate

The free base of Pimodivir exhibits variable solubility and a propensity for amorphous phase transitions under mechanical stress, which can lead to erratic pharmacokinetic profiles. To mitigate this, salt screening and polymorph profiling were conducted, identifying Form A of the HCl salt hemihydrate as the thermodynamically optimal candidate[3].

Form A is a crystalline polymorphic form characterized by distinct powder X-ray diffraction (XRPD) peaks at 10.5 ± 0.2, 5.2 ± 0.2, 7.4 ± 0.2, and 18.9 ± 0.2 degrees 2-theta [3]. The incorporation of water as a hemihydrate (one water molecule per two API molecules) acts as a structural pillar within the crystal lattice, significantly enhancing the thermodynamic stability of the API compared to its anhydrous or higher-hydrate counterparts[3].

Solubility Profile

Pimodivir is a weak base; thus, its solubility is highly pH-dependent. The conversion to the hydrochloride salt drastically improves its dissolution kinetics in the acidic environment of the stomach. Table 1 summarizes the solubility profile of Form A.

Table 1: Thermodynamic Solubility of Pimodivir HCl Hemihydrate (Form A)

| Solvent System / Media | pH | Solubility (mg/mL) | Solid-State Post-Test (XRPD) |

| Simulated Gastric Fluid (SGF) | 1.2 | > 25.0 | Form A (Stable) |

| Acetate Buffer | 4.5 | 2.4 | Form A (Stable) |

| Phosphate Buffer | 6.8 | < 0.1 | Free Base (Disproportionation) |

| Water / Organic System ( aw = 0.5) | N/A | 12.5 | Form A (Stable) |

| Water / Organic System ( aw > 0.9) | N/A | > 30.0 | Form F (Trihydrate transition) |

Causality Note: At pH 6.8, the solubility drops precipitously, and the salt undergoes disproportionation back to the free base. This necessitates careful formulation strategies (e.g., enteric coating or solid dispersions) if release in the lower intestine is targeted.

Stability Profile

The stability of a hydrate is intrinsically linked to the environmental water activity ( aw ) and temperature. Form A demonstrates exceptional stability under standard International Council for Harmonisation (ICH) conditions, provided the packaging maintains an appropriate moisture barrier.

Table 2: Accelerated Stability Profile of Form A

| Condition | Duration | Assay Purity (%) | Moisture Content (KF) | Polymorphic Form |

| 25°C / 60% RH | 12 Months | 99.8% | ~1.8% (Theoretical) | Form A |

| 40°C / 75% RH | 6 Months | 99.6% | 1.9% | Form A |

| 80°C (Dry Heat) | 7 Days | 98.5% | < 0.5% | Anhydrous |

| Photostability (ICH Q1B) | 1.2M Lux hours | 99.7% | 1.8% | Form A |

Experimental Workflows & Methodologies

To ensure scientific integrity, the protocols utilized to synthesize and evaluate Pimodivir HCl hemihydrate must be self-validating. The following methodologies incorporate in-process controls (IPCs) and orthogonal analytical techniques to guarantee data reliability.

Protocol 1: Isothermal Reactive Crystallization of Form A

The formation of the correct polymorph is strictly governed by the water activity ( aw ) of the solvent system. If aw exceeds 0.9, the undesired trihydrate (Form F) precipitates[3]. Therefore, controlling aw between 0.05 and 0.85 is the critical control parameter (CCP)[3].

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a solvent system comprising an organic solvent (e.g., ethanol or acetone) and water. Titrate the mixture to achieve a verified water activity ( aw ) of 0.50 using a hygrometer.

-

API Dissolution: Suspend 10.0 g of Pimodivir free base in 100 mL of the prepared solvent system. Stir isothermally at 25°C.

-

Reactive Salt Formation: Slowly add 1.05 molar equivalents of concentrated HCl dropwise over 30 minutes to prevent localized supersaturation spikes.

-

Seeding (Optional but Recommended): Introduce 0.1 g of Form A seed crystals to bypass the primary nucleation energy barrier and direct polymorphic growth.

-

Isothermal Aging: Stir the suspension isothermally for 12 hours.

-

Self-Validation (IPC): Extract a 1 mL slurry sample. Filter and analyze the wet cake via Raman spectroscopy or rapid XRPD. Validation criteria: Presence of peaks at 10.5, 5.2, 7.4, and 18.9 2-theta confirms Form A. If Form F is detected, the aw is too high and must be adjusted with anhydrous organic solvent.

-

Isolation: Filter the suspension under vacuum and wash the cake with the aw -adjusted solvent system.

-

Drying: Dry the product in a vacuum oven at 40°C until the residual solvent is removed, leaving the tightly bound hemihydrate water intact.

Self-validating isothermal reactive crystallization workflow for Form A.

Protocol 2: Thermodynamic Solubility Determination (Self-Validating System)

Standard solubility tests often fail to account for phase changes during the experiment. This protocol ensures the solubility value reported corresponds strictly to Form A.

-

Equilibration: Add excess Pimodivir HCl hemihydrate (Form A) to 10 mL of the target buffer (e.g., pH 1.2 SGF) in a temperature-controlled shaker at 37°C.

-

Sampling: Agitate for 24 hours. Extract 1 mL aliquots at 4, 12, and 24 hours to ensure equilibrium has been reached (concentration plateau).

-

Quantification: Centrifuge the aliquots at 10,000 rpm for 10 minutes. Dilute the supernatant and quantify the API concentration using HPLC-UV at 254 nm against a validated calibration curve.

-

Solid-State Validation (Crucial Step): Recover the residual solid from the bottom of the centrifuge tube. Dry gently and analyze via XRPD and Differential Scanning Calorimetry (DSC).

-

Causality: If the XRPD pattern shifts from Form A to the free base, the measured HPLC concentration represents the solubility of the free base, not the hemihydrate. The test is only valid if Form A remains intact post-equilibration.

-

Protocol 3: Accelerated Stability and Hygroscopicity Testing

To determine the boundaries of the hemihydrate's stability, Dynamic Vapor Sorption (DVS) combined with accelerated thermal testing is utilized.

-

DVS Analysis: Load 15 mg of Form A into a DVS microbalance. Cycle the relative humidity (RH) from 0% to 90% and back to 0% at 25°C in 10% increments.

-

Mass Tracking: Monitor the mass change at each step. Form A should exhibit a stable mass plateau between 10% and 80% RH, confirming the hemihydrate lattice is non-hygroscopic within standard environmental ranges.

-

Thermal Stress: Place 1 g of Form A in open petri dishes in a stability chamber at 40°C/75% RH for 6 months.

-

Validation: Analyze samples monthly via Karl Fischer (KF) titration to confirm the water content remains at ~1.8% (theoretical for hemihydrate) and via HPLC to ensure degradation impurities remain < 0.5%.

Conclusion

The successful formulation of Pimodivir requires a deep understanding of its solid-state behavior. By meticulously controlling the water activity during crystallization, manufacturers can isolate the thermodynamically stable hydrochloride hemihydrate (Form A). This form prevents the erratic solubility associated with the free base and avoids the physical instability of higher hydrates, ensuring a reliable, self-validating delivery system for this potent PB2 inhibitor.

References

- Inhibitors of influenza virus replication (ES2741444T3). Google Patents.

-

Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance . PMC - NIH. Retrieved from:[Link]

Sources

Pimodivir Hydrochloride Hemihydrate: Mechanistic Insights and Clinical Trajectory of a PB2 Inhibitor

Executive Summary

Pimodivir hydrochloride hemihydrate (formerly VX-787 or JNJ-63623872) is a highly potent, orally bioavailable, first-in-class non-nucleoside inhibitor of the influenza A virus[1][2]. Unlike traditional neuraminidase inhibitors (e.g., oseltamivir) that prevent viral egress, pimodivir acts upstream during the viral replication cycle by targeting the polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp)[3][4]. By competitively binding to the PB2 cap-binding domain, pimodivir disrupts the essential "cap-snatching" mechanism, thereby halting viral transcription[1][5]. This whitepaper provides an in-depth technical analysis of pimodivir’s mechanism of action, thermodynamic binding profile, in vitro assay methodologies, and the clinical realities that ultimately halted its Phase 3 development.

Mechanistic Basis of PB2 Inhibition: The "Cap-Snatching" Blockade

The influenza A RdRp is a highly conserved heterotrimeric complex consisting of three subunits: Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2)[3]. Because the influenza virus does not encode its own guanylyl transferase, it cannot synthesize the 5′-terminal 7-methylguanosine (m7G) cap required for mRNA translation by host ribosomes[5].

To circumvent this, the virus employs a "cap-snatching" mechanism:

-

Recognition: The PB2 subunit recognizes and binds to the m7G cap structure of host pre-mRNAs[1][3].

-

Cleavage: The PA subunit, utilizing its cap-dependent endonuclease activity, cleaves the host RNA 10–13 nucleotides downstream of the cap[3][5].

-

Elongation: The PB1 subunit uses this short, capped RNA fragment as a primer to transcribe the viral genome (vRNA) into viral mRNA[3].

Pimodivir's Intervention: Pimodivir is a cyclohexyl carboxylic acid analog containing an azaindole ring[3]. It acts as a direct, competitive inhibitor of the PB2 cap-binding pocket[1]. Crystallographic and thermodynamic analyses reveal that pimodivir forms critical hydrogen bonds with residues E361, K376, N429, and R355 in the PB2 domain[5]. Furthermore, its azaindole ring is sandwiched between H357 and F404 via π–π stacking, while its pyrimidine ring interacts with F323[3][5]. This physical occupation sterically hinders the host m7G cap from entering the binding site, completely arresting viral gene expression[1][4].

Notably, pimodivir is inactive against influenza B. This is due to structural divergences in the PB2 cap-binding pocket of influenza B, where specific amino acid residues create steric hindrance that prevents pimodivir from docking effectively[3][4].

Diagram 1: The influenza cap-snatching mechanism and pimodivir's targeted inhibition of the PB2 subunit.

Pharmacological Profile and Quantitative Data

Pimodivir exhibits exceptional in vitro potency against a broad panel of influenza A strains, including pandemic H1N1, avian H5N1, and strains carrying mutations that confer resistance to neuraminidase inhibitors[3][6]. The compound demonstrates a high barrier to cellular toxicity, resulting in a highly favorable Selectivity Index (SI)[6][7].

Table 1: In Vitro Pharmacological Parameters of Pimodivir

| Parameter | Value / Range | Target / Strain | Reference |

| EC₅₀ | 1.6 nM – 8.0 nM | Influenza A (H1N1) | [2][6][7] |

| EC₅₀ | ~12.0 nM | Influenza A (H3N2) | [6][7] |

| CC₅₀ | > 1 µM (often >100 µM) | MDCK / PBMC / Vero cells | [6][7] |

| Selectivity Index (SI) | > 125 | Influenza A (H1N1) | [6][7] |

| K_d (Dissociation Constant) | 24.0 nM | PB2 Cap-Binding Domain | [2][8] |

Experimental Workflows: Validating PB2 Inhibition

To evaluate the efficacy and binding kinetics of PB2 inhibitors like pimodivir, researchers rely on orthogonal assays. Below are the standard, self-validating protocols used to determine antiviral potency and thermodynamic binding profiles.

Protocol A: Cytopathic Effect (CPE) Assay for EC₅₀ Determination

This cell-based assay relies on the principle that viral replication induces cell lysis (cytopathic effect). By measuring host cell viability post-infection, we can indirectly quantify the antiviral efficacy of the compound[2][9].

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Causality: MDCK cells are highly permissive to human influenza A infection, providing an optimal environment for robust viral replication.

-

Compound Preparation: Prepare 3-fold serial dilutions of pimodivir (starting at 1 µM) in assay medium (DMEM with 1 µg/mL TPCK-treated trypsin). Causality: TPCK-trypsin is required to cleave the viral hemagglutinin (HA) precursor into HA1 and HA2, a step necessary for viral infectivity in vitro.

-

Infection & Treatment: Wash the confluent MDCK monolayers with PBS. Add the serially diluted pimodivir concurrently with the influenza A virus at a Multiplicity of Infection (MOI) of 0.01.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 72 hours.

-

Viability Readout (Self-Validation): Add CellTiter-Glo® or CCK-8 reagent to each well. These reagents quantify intracellular ATP or dehydrogenase activity, respectively. Causality: ATP levels correlate directly with the number of metabolically active (surviving) cells. If pimodivir successfully inhibits PB2, viral replication halts, CPE is prevented, and ATP levels remain high.

-

Data Analysis: Calculate the EC₅₀ using non-linear regression (curve fit) plotting compound concentration versus percentage of cell survival relative to uninfected controls.

Diagram 2: Step-by-step workflow of the in vitro Cytopathic Effect (CPE) Assay.

Protocol B: Isothermal Titration Calorimetry (ITC)

To understand how pimodivir binds to PB2, ITC is utilized to measure the thermodynamic parameters (Enthalpy [ΔH], Entropy [ΔS], and Affinity [K_d]) of the interaction[2][5].

-

Protein Preparation: Express and purify the recombinant PB2 cap-binding domain (residues 318–483) using an E. coli expression system. Dialyze the protein into an ITC buffer (e.g., 20 mM PIPES, pH 7.5, 150 mM NaCl, 1% DMSO).

-

Ligand Preparation: Dissolve pimodivir in the exact same dialysis buffer to prevent heat of mixing artifacts.

-

Titration: Place the PB2 protein (~50 µM) in the calorimetric cell and pimodivir (~500 µM) in the injection syringe. Inject 2 µL aliquots of pimodivir into the cell at 150-second intervals at 25°C.

-

Thermodynamic Extraction: Integrate the heat spikes to generate a binding isotherm. Causality: The area under each peak represents the heat released (exothermic) upon binding. Fitting this data to a one-site binding model yields the stoichiometry (n), K_d, and ΔH, allowing researchers to confirm the highly favorable enthalpic nature of pimodivir's hydrogen bonding network.

Resistance Mechanisms and Clinical Trajectory

The Emergence of Resistance

During in vitro passaging and Phase 2 clinical trials, specific missense mutations in the PB2 cap-binding domain were identified that conferred resistance to pimodivir[5][10]. The most notable mutations occur at positions F404, M431, and H357[5][11].

Thermodynamic analysis of the F404Y mutation provides a clear mechanistic explanation for this resistance. In wild-type PB2, the phenylalanine at position 404 forms a critical π–π stacking interaction with the azaindole ring of pimodivir[3][5]. When mutated to tyrosine (F404Y), ITC data reveals that the enthalpy change (ΔH) for pimodivir binding becomes substantially less favorable (a loss of ~4.8 kcal/mol)[5]. This loss of binding energy translates to a massive reduction in drug affinity, allowing the virus to resume cap-snatching even in the presence of the drug[5][11].

Phase 3 Discontinuation

Despite demonstrating excellent safety, potent antiviral activity, and a strong synergistic effect when combined with oseltamivir in Phase 2b trials (the TOPAZ study)[4][10], pimodivir's clinical journey ended abruptly in Phase 3.

Janssen Pharmaceuticals, in collaboration with the Biomedical Advanced Research and Development Authority (BARDA), initiated two major Phase 3 trials: one for hospitalized patients (NCT03376321) and one for high-risk outpatients (NCT03381196)[12][13][14].

In 2020, pre-planned interim analyses revealed a critical failure in the primary endpoints:

-

Hospitalized Cohort: Pimodivir combined with the standard of care (SoC; primarily oseltamivir) showed no added clinical benefit over placebo plus SoC on the Hospital Recovery Scale at day 6[12][14][15].

-

Outpatient Cohort: While pimodivir plus SoC did demonstrate a statistically significant reduction in the median time to resolution of influenza symptoms compared to placebo plus SoC (92.6 hours vs. 105.1 hours), the overall lack of transformational benefit in severe cases led to the strategic discontinuation of the entire development program[12][13][14].

The failure of pimodivir highlights a fundamental challenge in antiviral drug development: while highly specific mechanistic inhibitors can achieve profound virological suppression in vitro, translating this into measurable, superior clinical outcomes in severe, acute respiratory infections remains exceptionally difficult[14][15].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and Safety of Pimodivir Combined With Standard of Care in Hospitalized and Nonhospitalized High-Risk Adolescents and Adults With Influenza A Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. respiratory-therapy.com [respiratory-therapy.com]

- 14. academic.oup.com [academic.oup.com]

- 15. fiercebiotech.com [fiercebiotech.com]

Pimodivir hydrochloride hemihydrate for inhibiting viral transcription

Pimodivir Hydrochloride Hemihydrate: Mechanistic Insights and Experimental Workflows for Inhibiting Influenza A Viral Transcription

Executive Summary

The relentless antigenic drift of the Orthomyxoviridae family necessitates the development of antiviral therapeutics that target highly conserved viral machinery. Pimodivir (formerly VX-787 or JNJ-63623872) represents a first-in-class, orally bioavailable inhibitor designed to neutralize the polymerase basic protein 2 (PB2) subunit of the Influenza A virus[1]. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between Pimodivir’s molecular mechanism of action and the rigorous, self-validating experimental protocols required to quantify its efficacy in preclinical drug development.

Mechanistic Grounding: Disrupting the "Cap-Snatching" Pathway

The Influenza A RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex comprising PB1, PB2, and PA subunits[2]. Viral transcription cannot initiate de novo; it relies on a process termed "cap-snatching."

Normally, the PB2 subunit recognizes and binds the 5′ 7-methylguanosine (m7G) cap of host pre-mRNAs. The PA subunit then acts as an endonuclease, cleaving the host RNA 10–13 nucleotides downstream to generate a primer, which the PB1 subunit elongates to synthesize viral mRNA[3]. Pimodivir competitively occupies the cap-binding domain of PB2. Crystallographic data reveals that Pimodivir forms critical hydrogen bonds with residues E361 and K376, while its azaindole and pyrimidine rings engage in aromatic stacking with H357, F404, and F323[3]. By physically obstructing the m7G binding pocket, Pimodivir halts viral transcription at its inception[4].

Mechanism of Pimodivir disrupting PB2 cap-snatching in Influenza A.

Note: Pimodivir is highly specific to Influenza A. It exhibits negligible activity against Influenza B due to structural disparities in the PB2 cap-binding pocket that sterically hinder the drug's binding[3].

Quantitative Efficacy Profile

Pimodivir demonstrates potent, single-digit nanomolar efficacy across a diverse panel of Influenza A strains, including pandemic and avian variants[1]. The table below synthesizes the drug's in vitro pharmacodynamic profile, highlighting its high selectivity index (SI).

| Virus Strain / Subtype | Assay Methodology | EC50 / IC50 (nM) | CC50 (μM) | Selectivity Index (SI) |

| A(H1N1)pdm09 | High-Content Imaging (HINT) / CPE | 0.17 – 8.0 | > 100 | > 125 |

| A(H3N2) | High-Content Imaging (HINT) / CPE | 0.24 – 12.0 | > 100 | > 83 |

| A(H5N1) Avian | Phenotypic Cell Protection | 0.13 – 3.2 | > 100 | N/A |

| A(H7N9) Avian | Focus Reduction Assay (FRA) | ~ 1.5 | > 100 | N/A |

Data aggregated from 1[1] and 5[5].

Experimental Design & Self-Validating Protocols

To rigorously evaluate PB2 inhibitors, experimental workflows must isolate the drug's antiviral effect from baseline cellular cytotoxicity. Below are two foundational protocols designed with built-in validation controls.

Protocol 1: In Vitro Cytopathic Effect (CPE) Inhibition Assay

Causality & Rationale: We utilize MDCK (Madin-Darby Canine Kidney) cells because they express high surface densities of sialic acid receptors, ensuring uniform viral entry[6]. An ATP-based luminescence readout is selected over standard microscopy because it provides an objective, quantifiable metric of metabolically active cells, directly correlating with viral suppression.

Step-by-Step Methodology:

-

Cell Seeding: Seed MDCK cells at a density of 20,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow monolayer attachment[6].

-

Control Establishment (Self-Validation):

-

Cell Control (CC): Media + Vehicle (DMSO matched) to define 100% viability.

-

Virus Control (VC): Cells + Virus + Vehicle to define 0% protection.

-

Positive Control: Cells + Virus + Oseltamivir (Standard of Care) to ensure assay sensitivity.

-

-

Drug Dilution & Pre-treatment: Prepare a 10-point serial dilution of Pimodivir in assay media (ranging from 1000 nM to 0.05 nM). Pre-treat cells for 1 hour prior to infection to allow intracellular drug equilibration.

-

Viral Infection: Inoculate wells with the target Influenza A strain (e.g., A/PR/8/34) at a Multiplicity of Infection (MOI) of 0.01.

-

Incubation & Readout: Incubate for 72 hours. Add ATP-dependent luminescent reagent (e.g., CellTiter-Glo) and measure luminescence using a multimode microplate reader[6]. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Step-by-step workflow for in vitro Cytopathic Effect (CPE) assay.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: While the CPE assay proves phenotypic efficacy, SPR is required to confirm direct target engagement. SPR provides label-free, real-time quantification of association ( kon ) and dissociation ( koff ) rates, proving that the antiviral effect is driven by PB2 affinity rather than off-target mechanisms[6].

Step-by-Step Methodology:

-

Sensor Chip Preparation: Immobilize recombinant PB2 cap-binding domain onto a CM7 sensor chip using standard amine coupling (acetate buffer, pH 4.0)[6].

-

Reference Subtraction: Leave one flow cell unmodified to serve as a reference channel. This subtracts bulk refractive index changes and non-specific binding.

-

Analyte Injection: Dilute Pimodivir in running buffer (HBS-EP+ with 5% DMSO) across a concentration gradient (19.5 nM to 1250 nM)[6]. Inject over the functionalized chip at a flow rate of 30 μL/min.

-

Solvent Correction: Run a DMSO calibration curve (4.5% to 5.8%) to correct for bulk solvent effects[6].

-

Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD ).

Resistance Profiling and Structural Adaptability

A hallmark of rigorous drug development is anticipating viral escape mechanisms. Deep mutational scanning and clinical surveillance have identified specific amino acid substitutions in the PB2 domain that confer resistance to Pimodivir[7].

Mutations such as S324C , S324R , and N510K have been shown to reduce Pimodivir susceptibility by 27- to 317-fold[5]. Furthermore, a rare H357N substitution identified in an A(H4N2) avian strain disrupts the critical aromatic stacking interactions with Pimodivir's azaindole ring, leading to a >100-fold reduction in drug efficacy[5]. Understanding these structural limitations is vital for designing next-generation PB2 inhibitors and rationalizing synergistic combination therapies (e.g., co-administration with neuraminidase inhibitors like Oseltamivir)[3].

References

-

MedChemExpress. "Pimodivir (VX-787) | Influenza A Inhibitor". 1

-

Patel, M. C., et al. "Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir". NIH/CDC Stacks. 5

-

BenchChem. "Pimodivir's Dose-Response Profile in Influenza-Infected Cells: Application Notes and Protocols". 2

-

Koszalka, P., et al. "Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance". NIH PMC. 3

-

Soh, Y., et al. "Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir". NIH PMC. 7

-

Luo, P., et al. "Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost". NIH PMC. 6

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]

Pimodivir Hydrochloride Hemihydrate (VX-787): A Technical Whitepaper on Early Preclinical Pharmacology and Mechanism of Action

Executive Summary

Pimodivir (also known as VX-787 or JNJ-63623872) is a first-in-class, non-nucleoside inhibitor of the influenza A virus polymerase complex. Originally discovered by Vertex Pharmaceuticals and later developed by Janssen, it specifically targets the PB2 subunit of the viral RNA-dependent RNA polymerase (RdRp). This in-depth technical guide synthesizes the early preclinical data of Pimodivir hydrochloride hemihydrate, detailing its structural mechanism of action, in vitro potency, in vivo efficacy, and the underlying self-validating experimental protocols that drove its early development.

Mechanism of Action & Structural Biology

The influenza A virus relies on a highly conserved, heterotrimeric RdRp composed of three subunits: PA, PB1, and PB2. To initiate viral transcription, the virus employs a "cap-snatching" mechanism. The PB2 subunit binds to the 7-methylguanosine (m7GTP) cap of host cellular pre-mRNAs. Subsequently, the PA subunit's endonuclease activity cleaves the host RNA, providing a capped primer for the PB1 subunit to transcribe viral mRNA.

Pimodivir competitively binds the m7GTP cap-binding domain of the PB2 subunit, effectively starving the virus of the primers necessary for transcription. The hydrochloride hemihydrate salt form was utilized in preclinical models to optimize aqueous solubility and oral bioavailability.

Fig 1. Influenza A RNA polymerase cap-snatching pathway and Pimodivir (VX-787) blockade.

In Vitro Preclinical Profiling

Early preclinical evaluation of Pimodivir demonstrated sub-nanomolar to low-nanomolar potency against a broad panel of influenza A strains, including pandemic H1N1 (2009), avian H5N1, and strains resistant to neuraminidase inhibitors (NAIs) like oseltamivir .

Quantitative In Vitro Data Summary

| Parameter | Value | Assay / Target |

| KD | 24 nM | PB2 cap-binding domain (Isothermal Titration Calorimetry) |

| EC50 | 1.6 nM | MDCK Cell Cytopathic Effect (CPE) Assay (A/Puerto Rico/8/34) |

| EC50 Range | 0.13 - 3.2 nM | Diverse Influenza A strains |

| CC50 | > 1 μ M | Macrophage Cytotoxicity Assay |

| Selectivity Index (SI) | > 125 | Ratio of CC50 to EC50 for A(H1N1) |

Protocol: Isothermal Titration Calorimetry (ITC) for PB2 Binding

Causality & Validation: ITC was selected over fluorescence-polarization assays because it provides direct, label-free thermodynamic parameters (enthalpy ΔH , entropy ΔS , and stoichiometry). This is critical for confirming competitive binding at the m7GTP site without the steric hindrance or artifactual noise introduced by fluorescent tags.

-

Protein Preparation: Purify the PB2 cap-binding domain (residues 318–483) using size-exclusion chromatography into a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM TCEP.

-

Ligand Preparation: Dissolve Pimodivir hydrochloride hemihydrate in DMSO, then dilute into the identical HEPES buffer to match the final DMSO concentration of the protein sample (typically 2-5% to prevent precipitation).

-

Titration: Load the PB2 protein (~20 μ M) into the calorimetric cell. Place Pimodivir (~200 μ M) in the injection syringe.

-

Execution: Perform 20 successive injections of 2 μ L at 25°C, with a 150-second interval between injections to allow the thermal baseline to restabilize.

-

Data Analysis: Subtract the heat of dilution (ligand injected into blank buffer) from the raw data. Fit the integrated heat data to a single-site binding model to extract the KD .

Protocol: Cytopathic Effect (CPE) Assay

Causality & Validation: Measuring cellular ATP content as a proxy for cell viability provides a high-throughput, objective quantification of viral-induced cell death, eliminating the subjectivity of microscopic evaluation and ensuring a self-validating dose-response curve.

-

Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at 2×104 cells/well in viral growth media (VGM). Incubate overnight at 37°C, 5% CO2 .

-

Infection: Infect cells with influenza A virus (e.g., A/Puerto Rico/8/34) at a multiplicity of infection (MOI) of 2.

-

Treatment: Concurrently add serially diluted Pimodivir (ranging from 0.01 nM to 10 μ M).

-

Incubation: Incubate the plates for 48-72 hours until >95% CPE is observed in the vehicle-control infected wells.

-

Quantification: Add a luminescent ATP detection reagent (e.g., CellTiter-Glo). Measure luminescence to determine cell viability. Calculate the EC50 using a 4-parameter logistic curve fit.

In Vivo Preclinical Efficacy

Pimodivir demonstrated exceptional efficacy in lethal murine models of influenza A infection. Notably, it outperformed the standard of care, oseltamivir, particularly in delayed-treatment scenarios.

In a lethal mouse challenge model using H1N1pdm09, oral administration of Pimodivir at 1, 3, and 10 mg/kg twice daily (BID) for 10 days provided 100% survival. Crucially, in a +48 hour delayed-to-treat model, Pimodivir still achieved 100% survival at all tested doses, whereas oseltamivir provided no survival benefit under the same delayed conditions. This expanded treatment window is mechanically attributed to Pimodivir's direct inhibition of viral replication at the transcription level, acting faster to halt viral factory production than NAIs, which only prevent the egress of already assembled virions.

Protocol: In Vivo Murine Influenza Challenge Model

Causality & Validation: The delayed-treatment model (+48h) is critical for mimicking real-world clinical scenarios where patients present to the clinic days after symptom onset. Using survival and weight loss as primary endpoints provides a definitive, unarguable metric of systemic antiviral efficacy.

-

Infection: Anesthetize female BALB/c mice and intranasally inoculate with a lethal dose ( 10×LD50 ) of influenza A virus in 50 μ L of saline.

-

Dosing Regimen: At 48 hours post-infection, initiate oral gavage (p.o.) treatment with Pimodivir (1, 3, or 10 mg/kg BID) formulated in 0.5% methylcellulose/0.2% Tween 80.

-

Monitoring: Record body weight and survival daily for 21 days. Euthanize animals that lose >30% of their initial body weight, per IACUC ethical guidelines.

-

Viral Load Quantification: In parallel cohorts, harvest lungs at day 4 and 6 post-infection. Homogenize lung tissue and quantify viral titer via TCID50 assays on MDCK cells to confirm the mechanism of survival (viral clearance).

Resistance Profile and Structural Thermodynamics

Preclinical serial passage experiments identified specific mutations in the PB2 subunit that confer resistance to Pimodivir. The primary mutations include F404Y, M431I, and H357N.

Structural and thermodynamic analyses revealed that the F404Y mutation introduces steric clashes within the cap-binding pocket, significantly reducing the binding enthalpy of Pimodivir . Despite this, Pimodivir-selected PB2 variant viruses maintain full susceptibility to neuraminidase inhibitors, providing a strong mechanistic rationale for combination therapy.

Conclusion